![molecular formula C17H20ClN3O3S2 B2769789 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide CAS No. 922046-07-9](/img/structure/B2769789.png)
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide
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Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide, also known as CCT251545, is a small molecule inhibitor of the protein kinase WEE1. This compound has been extensively studied for its potential use in cancer therapy due to its ability to selectively target cancer cells and induce cell death.
Scientific Research Applications
- Thiazole derivatives have been investigated for their antimicrobial properties. For instance, sulfathiazole, a thiazole-based compound, exhibits antimicrobial activity . Researchers have synthesized various 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles and screened them for antifungal and antibacterial effects .
- Thiazoles have shown promise as antiviral agents. While specific studies on our compound are limited, the broader class of thiazole derivatives includes anti-HIV compounds .
- Thiazole derivatives exhibit anti-inflammatory activity. Although more research is needed on our specific compound, this property could be valuable in treating inflammatory conditions .
- Thiazoles have been explored as potential antitumor agents. Our compound may possess cytotoxic activity, making it relevant for cancer research .
- Thiazoles have been investigated for neuroprotective effects. While direct studies on our compound are scarce, its thiazole scaffold suggests possible neuroactivity .
- Some thiazole derivatives exhibit antihypertensive effects. Although not specifically studied for our compound, this property could be relevant in cardiovascular research .
Antimicrobial Activity
Antiviral Potential
Anti-Inflammatory Effects
Antitumor and Cytotoxic Properties
Neuroprotective Potential
Antihypertensive Activity
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGBZTWPRHVDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide |
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